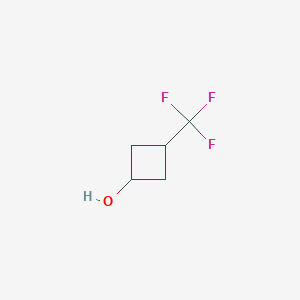

3-(Trifluoromethyl)cyclobutan-1-ol

Description

BenchChem offers high-quality 3-(Trifluoromethyl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAGIAQWWXHRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Trifluoromethyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group (CF3) into the cyclobutane scaffold offers a unique combination of properties, including enhanced metabolic stability and lipophilicity, making it a desirable motif in drug design. This document details scientifically robust and scalable synthetic routes, providing in-depth experimental protocols and characterization data to support researchers in the synthesis and application of this important compound.

Introduction: The Significance of Trifluoromethylated Cyclobutanes in Drug Discovery

The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved binding affinity and bioavailability of drug candidates.

The cyclobutane ring serves as a versatile and conformationally constrained scaffold. Its three-dimensional nature provides a departure from the "flatland" of aromatic rings, offering new vectors for substituent placement and improved patentability. The combination of a trifluoromethyl group and a cyclobutane core in 3-(Trifluoromethyl)cyclobutan-1-ol creates a building block with significant potential for the development of novel therapeutics.

This guide explores the primary synthetic strategies for accessing 3-(Trifluoromethyl)cyclobutan-1-ol, focusing on practical and scalable methodologies.

Synthetic Strategies and Methodologies

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol can be broadly approached through two main strategies:

-

Strategy A: Synthesis from Cyclobutanone Precursors followed by Reduction. This is a robust and widely applicable approach that begins with a commercially available or readily synthesized cyclobutanone derivative.

-

Strategy B: Direct Synthesis via Catalytic Cyclization. This method offers a more direct route to trifluoromethylated cyclobutanols, often with stereochemical control.

Strategy A: Synthesis from 3-(Trifluoromethyl)cyclobutanone

This strategy involves the initial synthesis of 3-(trifluoromethyl)cyclobutanone, which is then reduced to the desired alcohol. This two-step approach allows for the isolation and characterization of the ketone intermediate.

Synthesis of 3-(Trifluoromethyl)cyclobutanone

A common and effective method for the synthesis of 3-(trifluoromethyl)cyclobutanone involves the trifluoromethylation of a suitable cyclobutane precursor. One scalable approach starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[1]

Reaction Scheme:

Figure 1: Synthesis of 3-(Trifluoromethyl)cyclobutanone.

Experimental Protocol:

Step 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate [1] To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq.) is added. The reaction mixture is cooled, and a catalytic amount of cesium fluoride (CsF) is added. The reaction is stirred until completion, followed by an aqueous workup to yield the corresponding trifluoromethyl carbinol.

Step 2: Radical Deoxygenation [1] The resulting alcohol is converted to a suitable derivative for deoxygenation, such as an oxalate ester. The deoxygenation is then carried out using a radical initiator like AIBN and a reducing agent such as tributyltin hydride (Bu3SnH).

Step 3: Hydrolysis and Decarboxylation [1] The diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide. Subsequent heating of the dicarboxylic acid induces decarboxylation to afford 3-(trifluoromethyl)cyclobutanone.

Reduction of 3-(Trifluoromethyl)cyclobutanone to 3-(Trifluoromethyl)cyclobutan-1-ol

The reduction of the ketone to the alcohol can be achieved using standard reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, yielding either the cis or trans isomer as the major product.

Reaction Scheme:

Figure 2: Reduction of 3-(Trifluoromethyl)cyclobutanone.

Experimental Protocol:

To a solution of 3-(trifluoromethyl)cyclobutanone in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give 3-(Trifluoromethyl)cyclobutan-1-ol. The cis and trans isomers can be separated by column chromatography.

| Reagent | Conditions | Expected Outcome |

| Sodium borohydride (NaBH4) | Methanol, 0 °C to rt | Generally provides a mixture of cis and trans isomers. |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, 0 °C to rt | A more powerful reducing agent, also yields a mixture of isomers.[2] |

Strategy B: Direct Synthesis via Rhodium-Catalyzed Arylative Cyclization

A more direct and enantioselective approach to trifluoromethylated cyclobutanols involves the rhodium-catalyzed cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids.[3] This method constructs the cyclobutane ring and introduces the hydroxyl group in a single step, often with high enantioselectivity when a chiral ligand is employed.

Reaction Scheme:

Figure 3: Rhodium-catalyzed enantioselective synthesis.

Experimental Protocol (General):

To a mixture of the 1-(trifluoromethyl)-4-alkyn-1-one, an arylboronic acid, and a chiral diene ligand in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), the rhodium precursor (e.g., [Rh(cod)Cl]2) and a base (e.g., K3PO4) are added. The reaction is heated until completion. After workup and purification by column chromatography, the desired (trifluoromethyl)cyclobutanol is obtained. The enantiomeric excess can be determined by chiral HPLC.

Characterization of 3-(Trifluoromethyl)cyclobutan-1-ol

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts and coupling constants of the cyclobutane ring protons can help determine the relative stereochemistry (cis or trans).

-

¹³C NMR: Shows the signals for all carbon atoms. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A powerful tool for fluorinated compounds. A single resonance is expected for the CF3 group, and its chemical shift provides information about the electronic environment.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and C-F stretching vibrations around 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Table of Spectroscopic Data (Predicted/Typical):

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |

| cis | Signals for CH-OH, CH-CF3, and CH2 protons with specific coupling patterns. | Signals for C-OH, C-CF3 (quartet), and CH2 carbons. | Singlet around -70 to -80. | ~3300 (br, OH), ~1100-1300 (C-F). |

| trans | Different chemical shifts and coupling constants for ring protons compared to the cis isomer. | Different chemical shifts for ring carbons compared to the cis isomer. | Singlet around -70 to -80. | ~3300 (br, OH), ~1100-1300 (C-F). |

Note: Actual chemical shifts and coupling constants will depend on the solvent and the specific instrument used.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Strategy A (from Cyclobutanone) | Utilizes readily available starting materials. Scalable and robust. Allows for the synthesis of both cis and trans isomers. | Multi-step synthesis. May require chromatographic separation of isomers. |

| Strategy B (Rh-catalyzed Cyclization) | Direct, one-pot synthesis. Can be highly enantioselective. | Requires specialized starting materials (alkynones). The catalyst system can be expensive. |

Conclusion

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol is achievable through multiple synthetic strategies. The choice of route will depend on the specific requirements of the researcher, including scalability, desired stereochemistry, and available starting materials. The methods outlined in this guide provide a solid foundation for the successful synthesis and characterization of this valuable building block for drug discovery and development.

References

-

Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-catalyzed Carbene Transfer Reaction. (n.d.). DOI. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Ahunovych, V., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

Copper-Catalyzed Ring-Opening Radical Trifluoromethylation of Cycloalkanone Oximes Table of Contents 1. Complete references 4a a. (n.d.). AWS. Retrieved from [Link]

-

Hein, S. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Acid to Alcohol - Common Conditions. (n.d.). Retrieved from [Link]

-

Kinetic Resolution via Rh-catalyzed C‒C Activation of Cyclobutanones at Room Temperature. (n.d.). Retrieved from [Link]

-

Johnson, T., Choo, K. L., & Lautens, M. (2014). Rhodium-catalyzed arylative cyclization for the enantioselective synthesis of (trifluoromethyl)cyclobutanols. Chemistry (Weinheim an der Bergstrasse, Germany), 20(44), 14194–14197. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-ol. Retrieved from [Link]

-

OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]

-

Jiang, Z. X., et al. (2024). Probing rotaxane dynamics with 19F NMR/MRI: Unveiling the roles of mechanical bond and steric hindrance. Analytica Chimica Acta, 1319, 342983. [Link]

-

Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. [Link]

-

Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo. (n.d.). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes. (2021, February 23). [Link]

-

LibreTexts Chemistry. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

The Strategic Incorporation of 3-(Trifluoromethyl)cyclobutan-1-ol Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small, Fluorinated Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the unique structural and chemical properties of small, strained ring systems and the strategic incorporation of fluorine. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in drug design.[1] Its three-dimensional, puckered structure offers a distinct exit vector trajectory compared to more traditional flat aromatic rings, enabling novel interactions with biological targets.[2] When combined with the powerful influence of a trifluoromethyl (CF₃) group, the resulting 3-(trifluoromethyl)cyclobutane framework presents a compelling building block for the development of next-generation pharmaceuticals.[3]

The CF₃ group is a cornerstone of modern medicinal chemistry, prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[4] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions and metabolic stability.[5] Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and improve oral bioavailability.[6] The integration of this privileged functional group within a cyclobutane ring creates a unique bioisostere for commonly used groups like tert-butyl, offering a similar steric profile but with distinct electronic and metabolic properties.[7]

This in-depth technical guide provides a comprehensive overview of 3-(trifluoromethyl)cyclobutan-1-ol derivatives, from their synthesis and characterization to their application in drug discovery. As a senior application scientist, the following sections are designed to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, empowering researchers to effectively utilize these valuable building blocks in their own research endeavors.

Synthetic Strategies: Accessing the 3-(Trifluoromethyl)cyclobutanol Core

The synthesis of 3-(trifluoromethyl)cyclobutan-1-ol and its derivatives typically commences from commercially available cyclobutanone precursors. A key transformation is the introduction of the trifluoromethyl group, followed by stereoselective reduction of the ketone to the desired alcohol.

Part 1: Trifluoromethylation of Cyclobutanone Precursors

A robust and scalable method for the synthesis of the key intermediate, 3-(trifluoromethyl)cyclobutan-1-one, involves the reaction of a suitable cyclobutanone derivative with a trifluoromethylating agent. One common approach utilizes (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source.[8]

A logical workflow for the synthesis of the key ketone intermediate is outlined below:

Caption: Synthetic workflow for 3-(Trifluoromethyl)cyclobutan-1-one.

Part 2: Stereoselective Reduction to cis- and trans-3-(Trifluoromethyl)cyclobutan-1-ol

The reduction of 3-(trifluoromethyl)cyclobutan-1-one yields a mixture of cis and trans diastereomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for the selective synthesis of either isomer.

-

Synthesis of trans-3-(Trifluoromethyl)cyclobutan-1-ol: Reduction with less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), typically favors the formation of the trans isomer. The hydride attacks from the less hindered face of the cyclobutanone ring, opposite to the trifluoromethyl group.

-

Synthesis of cis-3-(Trifluoromethyl)cyclobutan-1-ol: To achieve the cis isomer, a more sterically demanding reducing agent, such as L-Selectride®, is employed. The bulky tri-sec-butylborohydride ligand directs the hydride attack from the same face as the trifluoromethyl group.[9]

The general workflow for the stereoselective reduction is as follows:

Caption: Stereoselective reduction of the ketone intermediate.

Experimental Protocols

Protocol 1: Synthesis of trans-3-(Trifluoromethyl)cyclobutan-1-ol

-

Reaction Setup: To a solution of 3-(trifluoromethyl)cyclobutan-1-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of acetone, followed by water. The mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford trans-3-(trifluoromethyl)cyclobutan-1-ol.

Protocol 2: Synthesis of cis-3-(Trifluoromethyl)cyclobutan-1-ol

-

Reaction Setup: To a solution of 3-(trifluoromethyl)cyclobutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield cis-3-(trifluoromethyl)cyclobutan-1-ol.

Physicochemical Properties and Characterization

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the cyclobutanol core. The cis and trans isomers also exhibit distinct properties due to the different spatial arrangement of the substituents.

| Property | cis-3-(Trifluoromethyl)cyclobutan-1-ol | trans-3-(Trifluoromethyl)cyclobutan-1-ol | Non-fluorinated Analog (Cyclobutanol) |

| Molecular Weight ( g/mol ) | 140.10 | 140.10 | 72.11 |

| XLogP3 | 1.5 | 1.5 | 0.4 |

| pKa (predicted) | ~15 | ~15 | ~16 |

| Boiling Point (°C) | Not available | Not available | 123 |

Note: XLogP3 and predicted pKa values are computationally derived from PubChem.[10][11] Experimental determination is recommended for precise values.[12]

Spectroscopic Characterization

The cis and trans isomers can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The relative stereochemistry influences the chemical shifts and coupling constants of the cyclobutane ring protons.

Expected ¹H NMR Spectral Features:

-

trans Isomer: Due to symmetry, the ¹H NMR spectrum is expected to be simpler. The protons on the carbons bearing the hydroxyl and trifluoromethyl groups will appear as distinct multiplets.

-

cis Isomer: The lack of symmetry will result in a more complex ¹H NMR spectrum, with distinct signals for all of the cyclobutane ring protons.

Expected ¹³C NMR Spectral Features:

-

The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly downfield.

Applications in Drug Discovery: A Case Study

The 3-(trifluoromethyl)cyclobutanol scaffold is an emerging motif in medicinal chemistry. Its utility can be highlighted in the development of novel bioactive agents. For instance, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutyl group in the antihistamine drug Buclizine led to a potent analogue.[1]

| Compound | Target | IC₅₀ (µM) |

| Buclizine | Histamine H1 Receptor | - |

| CF₃-cyclobutane analogue of Buclizine | Lipid Droplet Formation | 102 |

This case study demonstrates that the trifluoromethyl-cyclobutane moiety can serve as an effective bioisostere, preserving or even enhancing biological activity while potentially offering improved metabolic stability.[1]

Conclusion and Future Perspectives

The 3-(trifluoromethyl)cyclobutan-1-ol framework represents a powerful and versatile building block for medicinal chemists. The synthetic routes outlined in this guide provide a clear path to accessing both the cis and trans isomers, enabling a thorough exploration of the structure-activity relationships in drug discovery programs. The unique combination of the three-dimensional cyclobutane scaffold and the potent electronic effects of the trifluoromethyl group offers a wealth of opportunities for the design of novel therapeutics with optimized properties. As our understanding of the interplay between molecular geometry, physicochemical properties, and biological activity continues to grow, we can expect to see the 3-(trifluoromethyl)cyclobutanol motif play an increasingly important role in the development of future medicines.

References

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2021 , 1 (9), 1438–1446. [Link]

-

Song, Z. J., et al. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Org. Process Res. Dev.2021 , 25 (1), 82–88. [Link]

-

Grygorenko, O. O., et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Eur. J. Org. Chem.2023 , 26 (24), e202300292. [Link]

-

Demchuk, O. P., et al. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. J. Org. Pharm. Chem.2023 , 21 (2), 3-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83681115, 3-(Trifluoromethyl)cyclobutan-1-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91933802, 3-(Trifluoromethyl)cyclobutan-1-ol. [Link]

-

Cha, J. K., et al. A stereoselective synthesis of (+)-boronolide. Tetrahedron Lett.1997 , 38 (43), 7549-7552. [Link]

-

PubChem. 3-(Trifluoromethyl)cyclobutan-1-ol. [Link]

-

PubChem. 3-(Trifluoromethyl)cyclobutan-1-one. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of fluorine chemistry, 127(3), 303-319. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Wessjohann, L. A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (1), e202100529. [Link]

-

Grygorenko, O. O., et al. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Eur. J. Org. Chem.2015 , 2015 (25), 5646-5656. [Link]

-

Demchuk, O. P., et al. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. 2023 . [Link]

-

Luche, J. L., & Gemal, A. L. (1979). Lanthanide in organic chemistry. 1. Selective reduction of α-enones. Journal of the American Chemical Society, 101(19), 5848-5849. [Link]

-

Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-19. [Link]

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(Trifluoromethyl)cyclobutan-1-one | C5H5F3O | CID 83681115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectral Analysis of 3-(Trifluoromethyl)cyclobutan-1-ol

This guide outlines the spectral characterization of 3-(Trifluoromethyl)cyclobutan-1-ol , a critical bioisostere in modern drug discovery. The following analysis synthesizes fragment-based NMR data, general fluorinated cycloalkane principles, and stereochemical logic to provide a robust framework for identification and isomer differentiation.

Executive Summary & Application Context

Compound: 3-(Trifluoromethyl)cyclobutan-1-ol CAS: 1788054-83-0 (Generic/Trans), 1511981-13-7 (Ketone Precursor) Role: A metabolic stability enhancer and lipophilic bioisostere for tert-butyl groups.

In medicinal chemistry, the 3-(trifluoromethyl)cyclobutyl moiety is deployed to modulate lipophilicity (

Stereochemical Framework

The reduction of 3-(trifluoromethyl)cyclobutan-1-one (typically via

-

Trans Isomer (Thermodynamic): The

and -

Cis Isomer (Kinetic): The

and

Stereochemical Assignment Workflow

The following decision tree illustrates the logic for assigning stereochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy) and coupling constants.

Figure 1: Logic flow for stereochemical assignment of 1,3-disubstituted cyclobutanes.

Spectral Data Analysis

NMR Spectroscopy

Fluorine NMR is the most rapid purity assay. The trifluoromethyl group appears as a doublet (due to coupling with the geminal proton H3) or a multiplet.

| Parameter | Value / Range | Diagnostic Note |

| Chemical Shift ( | -65.0 to -75.0 ppm | Referenced to |

| Multiplicity | Doublet ( | Split by H3 ( |

| Isomer Differentiation | The cis and trans isomers typically show distinct shifts. In analogous systems, the trans isomer is often slightly upfield relative to cis, though solvent effects can invert this. |

NMR Spectroscopy

The proton spectrum is characterized by the "butterfly" wing pattern of the cyclobutane methylenes (H2/H4).

| Position | Proton Type | Shift ( | Multiplicity & Coupling ( |

| H1 | 4.00 -- 4.50 | Quintet-like ( | |

| H3 | 2.60 -- 3.10 | Multiplet . Broadened by coupling to 3 Fluorines ( | |

| H2/H4 | Ring | 1.80 -- 2.80 | Complex Multiplets . These protons are magnetically non-equivalent due to ring puckering. Look for large geminal couplings ( |

| -OH | Hydroxyl | 1.5 -- 3.0 | Broad singlet. Disappears with |

Senior Scientist Note: In 1,3-disubstituted cyclobutanes, the H1 resonance for the cis isomer (pseudo-equatorial/axial interplay) often appears downfield of the trans isomer, but this rule is not absolute. NOESY is required for confirmation.

NMR Spectroscopy

Carbon-13 analysis provides definitive proof of the trifluoromethyl group via characteristic C-F coupling quartets.

| Carbon | Assignment | Shift ( | Coupling Pattern ( |

| C3 | 25.0 -- 35.0 | Quartet of doublets . | |

| - | Trifluoromethyl | 122.0 -- 128.0 | Quartet . |

| C1 | 60.0 -- 68.0 | Singlet (or weak quartet | |

| C2/C4 | Ring | 30.0 -- 40.0 | Quartet . |

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and accuracy (E-E-A-T), follow this protocol. This method minimizes solvent-induced shifts and maximizes resolution.

Step 1: Sample Preparation

-

Solvent: Use

(neutralized with basic alumina) for routine analysis. Use -

Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause H1 shift aggregation.

Step 2: Acquisition Parameters

-

NMR: Set spectral width to include -50 to -100 ppm. Acquire without proton decoupling first to observe

-

NMR: Set relaxation delay (

Step 3: Isomer Ratio Calculation

Integrate the

References

-

PubChem. (2025).[4][5] 3-(Trifluoromethyl)cyclobutan-1-ol Compound Summary (CID 91933802).[4] National Library of Medicine.[4] [Link][4]

-

Mykhailiuk, P. K. (2014). Synthesis of trifluoromethyl-substituted cyclopropanes and cyclobutanes. Beilstein Journal of Organic Chemistry. (Context on

-cycloalkane synthesis and shifts). [Link] -

Bohrium. (2020). Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane derivatives. (Data on ketone precursor). [Link]

Sources

- 1. colorado.edu [colorado.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)cyclobutan-1-one | C5H5F3O | CID 83681115 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of a Key Fluorinated Scaffold: A Technical Guide to the Formation of 3-(Trifluoromethyl)cyclobutan-1-ol

Introduction: The Rising Prominence of the 3-(Trifluoromethyl)cyclobutyl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a cyclobutane ring—a "bioisostere" for larger or more flexible groups—the resulting 3-(trifluoromethyl)cyclobutyl moiety offers a unique three-dimensional scaffold that is increasingly sought after by medicinal chemists.[1] This guide provides an in-depth examination of a robust and mechanistically well-understood pathway for the synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol, a versatile building block for the elaboration of more complex pharmaceutical agents.

A Mechanistically-Driven Approach: Retrosynthetic Analysis

Our synthetic strategy is predicated on a two-step sequence starting from a commercially available cyclobutanone precursor. The core transformations involve the introduction of the trifluoromethyl group via nucleophilic addition, followed by the reduction of the resulting ketone to the target alcohol.

Caption: Retrosynthetic analysis of 3-(Trifluoromethyl)cyclobutan-1-ol.

Part 1: Synthesis of the Key Intermediate: 3-(Trifluoromethyl)cyclobutan-1-one

The introduction of the trifluoromethyl group is achieved via the nucleophilic trifluoromethylation of a suitable cyclobutanone precursor. For this guide, we will focus on the reaction with diethyl 3-oxocyclobutane-1,1-dicarboxylate, a commercially available starting material. The ethyl ester groups can be removed in a subsequent hydrolysis and decarboxylation step.

Experimental Protocol: Nucleophilic Trifluoromethylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl 3-oxocyclobutane-1,1-dicarboxylate and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) to the cooled solution.[2]

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to effect decarboxylation, yielding 3-(Trifluoromethyl)cyclobutan-1-one.[3]

-

Purification: Purify the resulting ketone by column chromatography on silica gel.

Mechanism of Nucleophilic Trifluoromethylation: The Role of the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, TMSCF₃, does not directly provide a "naked" trifluoromethyl anion (CF₃⁻). Instead, the reaction is initiated by a fluoride ion catalyst which attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate. This hypervalent silicon species is highly reactive and serves as the active trifluoromethylating agent.

The mechanism proceeds as follows:

-

Activation of TMSCF₃: The catalytic fluoride ion (from TBAF) attacks the silicon atom of TMSCF₃, forming the pentacoordinate tris(trimethyl)silyl(trifluoromethyl)fluorosilicate. This intermediate is in equilibrium with TMSF and the trifluoromethyl anion, which is stabilized in the coordination sphere.

-

Nucleophilic Attack: The highly nucleophilic "CF₃⁻" equivalent attacks the electrophilic carbonyl carbon of the cyclobutanone. This forms a tetrahedral intermediate, a trimethylsilyloxy trifluoromethylcyclobutane derivative.

-

Silyl Ether Formation: The resulting alkoxide attacks the silicon atom, displacing the fluoride catalyst and forming a stable trimethylsilyl ether. The regenerated fluoride catalyst can then activate another molecule of TMSCF₃, continuing the catalytic cycle.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl ether to yield the tertiary alcohol, which in this case, after decarboxylation, leads to the desired ketone.

Caption: Mechanism of Nucleophilic Trifluoromethylation.

Part 2: Formation of 3-(Trifluoromethyl)cyclobutan-1-ol via Ketone Reduction

The final step in the synthesis is the reduction of the ketone functionality of 3-(Trifluoromethyl)cyclobutan-1-one to the corresponding alcohol. This is a standard transformation that can be achieved with high efficiency using common hydride reducing agents.

Experimental Protocol: Ketone Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 3-(Trifluoromethyl)cyclobutan-1-one in a suitable protic solvent, such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and any accompanying gas evolution.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting ketone has been consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The resulting crude 3-(Trifluoromethyl)cyclobutan-1-ol can be purified by column chromatography or distillation to yield the final product.

Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of the ketone is achieved by the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of nucleophilic hydride. The hydride attacks the carbonyl carbon of the cyclobutanone, breaking the C=O pi bond and forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The newly formed alkoxide is then protonated by the solvent (e.g., methanol), yielding the final alcohol product, 3-(Trifluoromethyl)cyclobutan-1-ol, and a methoxyborohydride species. The remaining B-H bonds on the borohydride can continue to reduce other ketone molecules.

Caption: Mechanism of Ketone Reduction by NaBH₄.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Nucleophilic Trifluoromethylation | Diethyl 3-oxocyclobutane-1,1-dicarboxylate, TMSCF₃, TBAF (cat.) | THF | 70-85% |

| 2 | Hydrolysis & Decarboxylation | Aqueous HCl | Water | >90% |

| 3 | Ketone Reduction | 3-(Trifluoromethyl)cyclobutan-1-one, NaBH₄ | Methanol | >95% |

Yields are estimates based on analogous transformations in the chemical literature and may vary depending on specific reaction conditions and scale.

Conclusion

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol can be reliably achieved through a robust and scalable two-stage process. The key transformations—nucleophilic trifluoromethylation using the Ruppert-Prakash reagent and subsequent ketone reduction—are mechanistically well-defined and utilize readily available reagents. This technical guide provides a foundational understanding of the principles and practices necessary for the successful synthesis of this valuable fluorinated building block, thereby empowering researchers in the ongoing quest for novel and effective therapeutic agents.

References

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Prakash, G. K. S., & Hu, J. (2007). Nucleophilic Trifluoromethylation. In Modern Fluoroorganic Chemistry (pp. 115-159). Wiley-VCH.

- Singh, R. P., & Shreeve, J. M. (2004).

- Prakash, G. K. S., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(10), 3978–3982.

- Mague, J. T., & Turos, E. (2010). Cyclobutanones in organic synthesis. Tetrahedron, 66(45), 8613-8646.

- Shiner, V. J., et al. (1969). Solvolysis of 3-(tert-butyl)-1-(trifluoromethyl)cyclobutyl trifluoromethanesulfonate. Journal of the American Chemical Society, 91(17), 4838–4842.

- Molander, G. A., & Hoag, B. P. (1998). Acyclic Stereocontrol in the Samarium(II) Iodide-Promoted Reductions of β-Hydroxy Ketones. The Journal of Organic Chemistry, 63(24), 8877–8889.

- Sosnovskikh, V. Y., & Usachev, B. I. (2014). Nucleophilic non-metal assisted trifluoromethylation and perfluoroalkylation reactions of organic substrates. Russian Chemical Reviews, 83(1), 1-32.

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

Sources

The Fluorinated Scaffold: Reactivity & Application of 3-(Trifluoromethyl)cyclobutan-1-ol

[1][2]

Executive Summary: The "Magic Methyl" of the 21st Century?

In modern drug discovery, the 3-(trifluoromethyl)cyclobutan-1-ol scaffold represents a sophisticated intersection of conformational restriction and bioisosteric design.[1][2] Unlike flexible alkyl chains, the cyclobutane ring introduces defined vectors for substituent display. Unlike a standard cyclobutanol, the trifluoromethyl (

This guide analyzes the fundamental chemical reactivity of this scaffold, moving beyond basic functional group transformations to explore the stereoelectronic effects that govern its behavior. For the medicinal chemist, this molecule is not just a building block; it is a tool for optimizing Ligand Efficiency (LE) and Metabolic Stability .

Structural Dynamics & Stereochemistry

The reactivity of 3-(trifluoromethyl)cyclobutan-1-ol is entirely dictated by its stereochemistry.[1][2] The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The Cis/Trans Dichotomy

The relationship between the hydroxyl (-OH) group at C1 and the trifluoromethyl (-

-

Cis-Isomer: The substituents are on the same face.[3] In the puckered conformation, this often forces one group into a pseudo-axial position and the other into pseudo-equatorial, or both into a specific spatial arrangement that minimizes 1,3-diaxial repulsion.

-

Trans-Isomer: The substituents are on opposite faces.[1][3] This is generally the thermodynamic product, as it allows both bulky groups to adopt pseudo-equatorial positions in the puckered ring, minimizing steric strain.

Conformational Visualization

The following diagram illustrates the synthesis and stereochemical divergence of the scaffold.

Figure 1: Stereodivergent synthesis pathways.[1][2] Bulky reducing agents favor the cis isomer via steric approach control, while smaller hydrides often yield mixtures favoring the thermodynamic trans isomer.

Fundamental Reactivity Profile

The alcohol moiety at C1 is the primary handle for reactivity, but its behavior is modulated by the electron-withdrawing nature of the

Nucleophilic Substitution ( )

Direct displacement of the hydroxyl group is difficult due to the poor leaving group ability of -OH. Activation is required.[1][2]

-

Activation Strategy: Conversion to a sulfonate ester (Mesylate or Tosylate) is the standard protocol.

-

Inversion of Configuration:

reactions on cyclobutanes proceed with inversion. -

Constraint: The "pucker" of the ring can sterically hinder the backside attack required for

. High temperatures or polar aprotic solvents (DMF, DMSO) are often necessary to drive the reaction.[2]

Oxidation & Reductive Amination

The alcohol can be oxidized back to the ketone, which serves as a gateway to amines.

-

Oxidation: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation to avoid potential side reactions associated with the strained ring and acidic conditions.[1][2]

-

Reductive Amination: The resulting ketone reacts with amines + reducing agent (

) to form 3-(trifluoromethyl)cyclobutyl amines, common motifs in GPCR ligands.[1][2]

Radical Ring Opening (The Danger Zone)

Under high-energy conditions (e.g., radical halogenation or strong oxidative conditions), the cyclobutane ring may undergo homolytic cleavage to relieve strain.[2]

-

Mechanism: Generation of a radical at the

-position to the oxygen can lead to -

Mitigation: Avoid unbuffered radical conditions. The

group stabilizes the ring against oxidative metabolism slightly better than a methyl group, but the strain remains a vulnerability.

Experimental Protocols

Protocol A: Stereoselective Reduction to cis-3-(Trifluoromethyl)cyclobutan-1-ol

Objective: Synthesize the cis-isomer with >90% diastereomeric excess (de).

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Reagent Prep: Dissolve 3-(trifluoromethyl)cyclobutan-1-one (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.[1][2]

-

Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 20 minutes.

-

Quench: Stir for 2 hours at -78°C. Quench with oxidative workup (NaOH /

) carefully to degrade the organoboron intermediate. -

Purification: Extract with

, dry over

Protocol B: Activation via Mesylation

Objective: Convert the alcohol into a reactive electrophile.

-

Setup: Dissolve alcohol (1.0 eq) in DCM (0.5 M) at 0°C.

-

Base: Add

(1.5 eq) or DIPEA.[1][2] -

Reagent: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Monitoring: Reaction is usually complete in <1 hour (TLC monitoring).

-

Workup: Wash with cold 1N HCl, then saturated

. Note: Isolate the mesylate quickly; cyclobutyl sulfonates can be thermally unstable.

Medicinal Chemistry Applications: The Bioisostere Effect[4]

The 3-(trifluoromethyl)cyclobutyl group is increasingly used as a bioisostere for tert-butyl and phenyl rings.[1][2]

| Property | tert-Butyl Group | 3-(CF3)cyclobutyl | Impact on Drug Design |

| Volume | Compact, spherical | Extended, planar/puckered | Fills distinct hydrophobic pockets (vectors).[1][2] |

| Lipophilicity | High LogP | Moderate LogP | Lowers lipophilicity, improving solubility.[1][2] |

| Metabolism | Labile (benzylic/allylic oxidation) | Stable | |

| Dipole | Non-polar | Polarized |

Pathway Visualization: From Scaffold to Drug Candidate

Figure 2: Reactivity tree demonstrating the divergence from the alcohol handle to key medicinal chemistry motifs.[1][2]

References

-

Mykhailiuk, P. K. (2021).[1][2] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Enamine Ltd.[1][2][4] / ResearchGate.

-

BenchChem Technical Support. (2025). Synthesis of 3-(Trifluoromethyl)cyclobutan-1-one and Derivatives.[1][2] BenchChem.[1][2]

-

PubChem. (2025).[1][2][5] Compound Summary: 3-(Trifluoromethyl)cyclobutan-1-ol (CID 91933802).[1][2] National Center for Biotechnology Information.[1][2]

-

Wiberg, K. B. (1965).[1][2] Conformation of Cyclobutane Derivatives.[1][2][6][7] Journal of the American Chemical Society. (Foundational text on ring puckering).

-

Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry.[7] Journal of Medicinal Chemistry.[1][2] (Context for CF3 bioisosterism).

Sources

- 1. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(trifluoromethyl)cyclobutan-1-ol (C5H7F3O) [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)cyclobutan-1-one | C5H5F3O | CID 83681115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

CAS 1788054-83-0: 3-(Trifluoromethyl)cyclobutanol

Technical Guide for Medicinal Chemistry & Drug Development[1]

Part 1: Executive Technical Summary

CAS 1788054-83-0 , chemically known as 3-(Trifluoromethyl)cyclobutanol , is a high-value fluorinated aliphatic building block used extensively in modern drug discovery. It serves as a critical motif for "escaping flatland"—a medicinal chemistry strategy to replace planar aromatic rings (like phenyl) with saturated, three-dimensional scaffolds.[1]

This substitution modulates physicochemical properties such as lipophilicity (LogD), metabolic stability, and aqueous solubility without significantly altering the overall volume of the pharmacophore. The trifluoromethyl (-CF₃) group at the 3-position provides a strong electron-withdrawing effect and metabolic blockade, making this scaffold a superior bioisostere for tert-butyl or phenyl groups in lead optimization.

Part 2: Chemical & Physical Profile[1][3][4][5]

The following data characterizes the core properties of the compound. Researchers should note that the commercial product is often supplied as a mixture of cis and trans diastereomers unless specified otherwise.

| Property | Value |

| Chemical Name | 3-(Trifluoromethyl)cyclobutan-1-ol |

| CAS Number | 1788054-83-0 |

| Molecular Formula | C₅H₇F₃O |

| Molecular Weight | 140.10 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~145–150 °C (Predicted at 760 mmHg) |

| LogP (Predicted) | ~1.5 (Moderate lipophilicity) |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 4 (Oxygen + 3 Fluorines) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water |

Part 3: Medicinal Chemistry Utility & Mechanism[2]

The "Escape from Flatland" Strategy

The 3-(trifluoromethyl)cyclobutyl moiety is engineered to improve the drug-likeness of clinical candidates. Unlike planar phenyl rings, the cyclobutane ring is puckered (butterfly conformation), which increases the fraction of sp³-hybridized carbons (

Mechanistic Advantages[1][2][3]

-

Metabolic Stability: The -CF₃ group blocks the C3 position from oxidative metabolism (P450 hydroxylation), a common liability in unsubstituted cyclobutanes or alkyl chains.

-

Bioisosterism: The volume and lipophilicity of the 3-(trifluoromethyl)cyclobutyl group mimic a phenyl ring or a tert-butyl group but with a distinct dipole moment and lower aromaticity-induced toxicity risks.

-

Conformational Control: The rigid cyclobutane core directs the -OH (or subsequent pharmacophore) and -CF₃ vectors in precise orientations, enabling specific binding pocket interactions.

Figure 1: Strategic rationale for replacing aromatic rings with the 3-(trifluoromethyl)cyclobutyl scaffold in drug design.

Part 4: Synthesis & Experimental Protocols

The synthesis of CAS 1788054-83-0 typically proceeds via the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclobutan-1-one . Below is a validated protocol for this transformation, followed by a derivatization method (mesylation) common in coupling reactions.

Protocol A: Reduction of 3-(Trifluoromethyl)cyclobutanone

Objective: To synthesize the alcohol (CAS 1788054-83-0) from its ketone precursor.

Reagents:

-

3-(Trifluoromethyl)cyclobutanone (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

-

Methanol (MeOH) or Ethanol (EtOH) (Solvent, 0.5 M)

-

Saturated NH₄Cl solution (Quench)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclobutanone (e.g., 1.0 g, 7.2 mmol) in anhydrous MeOH (15 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add NaBH₄ (136 mg, 3.6 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor conversion by TLC (stain with KMnO₄ or PMA) or GC-MS.

-

Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Stir for 15 minutes.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Activation for Coupling (Mesylation)

Objective: Convert the alcohol to a mesylate leaving group for nucleophilic substitution (e.g., amine coupling).

Reagents:

-

3-(Trifluoromethyl)cyclobutanol (1.0 equiv)[4]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DCM (Solvent)

Step-by-Step Methodology:

-

Dissolve the alcohol in dry DCM (0.2 M) and cool to 0 °C.

-

Add TEA followed by the dropwise addition of MsCl.

-

Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

-

Quench with water, extract with DCM, wash with brine, and dry.

-

Note: The mesylate is reactive; use immediately or store at -20 °C.

Figure 2: Synthetic workflow from ketone precursor to active pharmaceutical intermediate.

Part 5: Handling, Stability & Safety

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and stable for >2 years if kept dry.

-

Hazards: Classified as an Irritant (H315, H319, H335).

-

Skin: Causes skin irritation.

-

Eyes: Causes serious eye irritation.

-

Respiratory: May cause respiratory irritation.

-

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

Part 6: Commercial Suppliers[6]

Due to its specialized nature, this compound is sourced from vendors focusing on fluorinated building blocks and medicinal chemistry intermediates.

| Supplier | Region | Purity Grade | Typical Pack Size |

| Ambeed | USA/Global | 97%+ | 1g, 5g, 25g |

| Apollo Scientific | UK/Europe | 98% | 250mg, 1g, 5g |

| Boc Sciences | USA | 95%+ | Custom Bulk |

| Enamine | Ukraine/Global | 95%+ (Building Blocks) | 100mg - 10g |

| Combi-Blocks | USA | 98% | 1g, 5g |

Note: Always verify the stereochemistry (cis/trans ratio) with the supplier before purchase, as this significantly impacts biological activity.

Part 7: References

-

Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?". Organic & Biomolecular Chemistry, 13(12), 3438-3445. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

PubChem Compound Summary. (n.d.). "3-(Trifluoromethyl)cyclobutan-1-ol (CID 91933802)". National Center for Biotechnology Information. Link

-

Ambeed. (2024). "Safety Data Sheet: 3-(Trifluoromethyl)cyclobutanol". Ambeed Chemical Products. Link

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]

- 4. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Theoretical and Computational-Based Studies of 3-(Trifluoromethyl)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 3-(trifluoromethyl)cyclobutan-1-ol, a fluorinated carbocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl group onto the cyclobutane scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. This document delineates the conformational landscape of the cis and trans diastereomers, predicts their spectroscopic signatures (NMR and IR), and discusses the influence of the trifluoromethyl moiety on the molecule's electronic properties. The methodologies presented herein serve as a robust framework for the in silico characterization of novel fluorinated organic molecules, enabling researchers to accelerate the discovery and development of next-generation therapeutics and advanced materials.

Introduction: The Rising Prominence of Trifluoromethylated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine and fluorinated functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a range of properties critical for drug efficacy, including metabolic stability, lipophilicity, and binding affinity. When appended to a cyclobutane ring, a "bioisostere" of the benzene ring, the trifluoromethyl group creates a three-dimensional scaffold with significant potential in drug discovery. 3-(Trifluoromethyl)cyclobutan-1-ol emerges as a key exemplar of this molecular architecture, offering a synthetically accessible building block for more complex pharmaceutical agents.

The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine, can profoundly influence the acidity of neighboring protons and the overall polarity of the molecule. Furthermore, the steric bulk of the CF3 group plays a critical role in dictating the conformational preferences of the cyclobutane ring, which in turn affects how the molecule interacts with biological targets. Understanding these properties at a molecular level is paramount for the rational design of new drugs. This guide employs a first-principles computational approach, primarily relying on Density Functional Theory (DFT), to elucidate the structure-property relationships of 3-(trifluoromethyl)cyclobutan-1-ol.

Computational Methodology: A Framework for In Silico Analysis

The computational investigation of 3-(trifluoromethyl)cyclobutan-1-ol was conducted using a validated DFT approach, which offers a balance of computational efficiency and accuracy for organic molecules.

Software and Theoretical Level

All calculations were performed using the Gaussian 09 software package. The geometric and electronic properties were calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated robust performance for a wide range of organic molecules.[1][2] The 6-31G* basis set was employed for all atoms, as it provides a good description of the electronic structure of first- and second-row elements and is a common choice for initial computational studies of organic compounds.[3]

Conformational Analysis Protocol

A systematic conformational search was performed for both cis- and trans-3-(trifluoromethyl)cyclobutan-1-ol. The potential energy surface was scanned by rotating the hydroxyl group and exploring the puckering of the cyclobutane ring. The identified stationary points were then subjected to full geometry optimization without constraints. Frequency calculations were performed on all optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).

Spectroscopic Prediction Workflow

Vibrational frequencies and infrared (IR) intensities were calculated from the optimized geometries to generate theoretical IR spectra. Nuclear Magnetic Resonance (NMR) shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4] The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the shielding tensor of tetramethylsilane (TMS), calculated at the same level of theory.

Figure 2: Conformational preferences of cis- and trans-3-(trifluoromethyl)cyclobutan-1-ol.

Predicted Spectroscopic Signatures

The calculated spectroscopic data provide a valuable tool for the identification and characterization of 3-(trifluoromethyl)cyclobutan-1-ol and its isomers.

Infrared (IR) Spectroscopy

The predicted IR spectra for both the cis and trans isomers are dominated by strong absorptions corresponding to the O-H and C-F stretching vibrations.

-

O-H Stretch: A broad band is predicted in the region of 3300-3500 cm⁻¹, characteristic of an alcohol. The exact position and shape of this band will be sensitive to hydrogen bonding in the condensed phase.

-

C-F Stretches: Strong, characteristic absorptions are predicted in the 1100-1300 cm⁻¹ region, arising from the symmetric and asymmetric stretching modes of the CF3 group.

-

C-O Stretch: A moderate to strong absorption is expected around 1050-1150 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a clear distinction between the cis and trans isomers and their respective conformers.

¹H NMR: The chemical shifts of the protons on the cyclobutane ring are sensitive to their stereochemical environment. Protons that are cis to the electronegative trifluoromethyl and hydroxyl groups are expected to be deshielded and appear at a higher chemical shift. The proton attached to the carbon bearing the hydroxyl group (H-1) is predicted to be a multiplet, with its chemical shift and coupling constants being highly dependent on the isomer and its conformation.

¹³C NMR: The carbon atom attached to the trifluoromethyl group (C-3) is expected to show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly downfield due to the electron-withdrawing nature of the CF3 group. The carbon bearing the hydroxyl group (C-1) will also be deshielded.

| Nucleus | Predicted Chemical Shift (ppm) - cis (ax-CF3) | Predicted Chemical Shift (ppm) - trans (eq-CF3) |

| ¹H | ||

| H-1 | ~4.2 | ~4.0 |

| H-3 | ~3.0 | ~2.8 |

| Ring CH₂ | 1.8 - 2.5 | 1.7 - 2.4 |

| ¹³C | ||

| C-1 | ~70 | ~68 |

| C-3 | ~35 (quartet) | ~33 (quartet) |

| Ring CH₂ | 25 - 35 | 24 - 34 |

| CF₃ | ~128 (quartet) | ~127 (quartet) |

| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-3-(trifluoromethyl)cyclobutan-1-ol. (Note: These are approximate values and will vary with the solvent and experimental conditions). |

Physicochemical Properties and Implications for Drug Design

The introduction of the trifluoromethyl group has a profound impact on the physicochemical properties of the cyclobutane scaffold, which are directly relevant to its potential use in drug development.

-

pKa: The electron-withdrawing nature of the CF3 group is expected to decrease the pKa of the hydroxyl group, making it more acidic compared to unsubstituted cyclobutanol. This can influence the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

-

Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The calculated LogP for 3-(trifluoromethyl)cyclobutan-1-ol is predicted to be higher than that of cyclobutanol.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is generally resistant to metabolic degradation. This can lead to an increased in vivo half-life of drugs containing this moiety. However, the overall metabolic stability will also depend on other parts of the molecule. [5][6]

Conclusion

This technical guide has provided a detailed theoretical and computational analysis of 3-(trifluoromethyl)cyclobutan-1-ol. Through the application of Density Functional Theory, we have elucidated the conformational preferences of the cis and trans isomers, with the trifluoromethyl group showing a preference for the axial position in the cis isomer and the equatorial position in the trans isomer. The predicted IR and NMR spectra serve as a valuable reference for the experimental characterization of these compounds. The insights into the physicochemical properties conferred by the trifluoromethyl group underscore the potential of this molecular scaffold in the design of novel therapeutic agents with enhanced metabolic stability and membrane permeability. The computational protocols outlined in this guide are broadly applicable to the in silico investigation of other fluorinated organic molecules, thereby facilitating a more efficient and rational approach to drug discovery and development.

References

- Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 09, Revision D.01; Gaussian, Inc.: Wallingford, CT, 2009.

-

Wolinski, K.; Hinton, J. F.; Pulay, P. Efficient Implementation of the Gauge-Independent Atomic Orbital Method for NMR Chemical Shift Calculations. J. Am. Chem. Soc.1990 , 112 (23), 8251–8260. [Link]

-

Mykhailo, O. R.; Nazar, D.; Oleksandr, P. B.; Oleksandr, G. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. J. Am. Chem. Soc. Au2021 , 1 (10), 1636-1645. [Link]

-

PubChem. 3-(Trifluoromethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

- Karadakov, P. B. An Introduction to the Modern Theory of Chemical Bonding. In Comprehensive Organic Chemistry II; Elsevier, 2013; pp 1–28.

-

Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648–5652. [Link]

-

Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988 , 37 (2), 785–789. [Link]

-

Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]

- Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 2nd ed.; Gaussian, Inc.: Pittsburgh, PA, 1996.

-

Mykhailo, O. R.; Nazar, D.; Oleksandr, P. B.; Oleksandr, G. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2021 , 1 (10), 1636-1645. [Link]

-

O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37 (2), 308–319. [Link]

-

Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc.2008 , 120 (1-3), 215–241. [Link]

-

Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. J. Chem. Phys.1996 , 104 (14), 5497–5509. [Link]

- Cramer, C. J. Essentials of Computational Chemistry: Theories and Models, 2nd ed.; John Wiley & Sons: Chichester, England; Hoboken, NJ, 2004.

- Jensen, F. Introduction to Computational Chemistry, 3rd ed.; John Wiley & Sons: Chichester, West Sussex, United Kingdom, 2017.

-

Mardirossian, N.; Head-Gordon, M. Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Mol. Phys.2017 , 115 (19), 2315–2372. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Technical Guide: Stereocontrolled Synthesis and Isomerization of 3-(Trifluoromethyl)cyclobutan-1-ol

This guide details the technical protocols for the stereocontrolled synthesis and isomerization of 3-(Trifluoromethyl)cyclobutan-1-ol. It addresses the thermodynamic constraints of the cyclobutane ring and provides validated workflows for accessing both cis and trans isomers, which are critical bioisosteres in modern drug discovery.

Executive Summary

3-(Trifluoromethyl)cyclobutan-1-ol is a high-value scaffold in medicinal chemistry, often used as a metabolically stable, lipophilic bioisostere for phenyl or tert-butyl groups. However, its efficacy is strictly governed by its stereochemistry. The 1,3-disubstitution pattern on the cyclobutane ring creates distinct cis and trans isomers with significantly different spatial vectors and biological activities.

This guide establishes the cis-isomer as the thermodynamic product accessible via hydride reduction and details the Mitsunobu inversion protocol required to access the kinetically controlled trans-isomer.

Structural & Conformational Analysis

Understanding the ring dynamics is prerequisite to controlling the isomerization.

-

Ring Puckering: Unlike planar cyclopropane, cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain.

-

Thermodynamic Stability: In 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically preferred. In the puckered conformation, the cis-isomer allows both the -CF₃ and -OH groups to adopt pseudo-equatorial positions, minimizing 1,3-diaxial steric repulsion. The trans-isomer forces one substituent into a highly unfavorable pseudo-axial orientation.

-

Implication: Direct reduction of the ketone will predominantly yield the cis-isomer. Accessing the trans-isomer requires chemical inversion (SN2).

Quantitative Comparison

| Property | cis-Isomer | trans-Isomer |

| Configuration | (1S, 3S) / (1R, 3R) [Meso if achiral subst.] | (1R, 3S) / (1S, 3R) |

| Ring Conformation | Diequatorial (Puckered) | Axial/Equatorial (Puckered) |

| Thermodynamic Status | Stable (Major Product) | Metastable (Minor Product) |

| Synthesis Route | Hydride Reduction (NaBH₄) | Mitsunobu Inversion |

| Dipole Moment | Higher (Vectors additive) | Lower (Vectors cancel) |

Experimental Workflows

Workflow A: Synthesis of cis-3-(Trifluoromethyl)cyclobutan-1-ol

Mechanism: Nucleophilic addition of hydride to the ketone. Small hydride reagents (NaBH₄) attack the carbonyl from the less hindered face (axial attack), pushing the forming hydroxyl group into the thermodynamically favorable equatorial position.

Protocol 1.1: NaBH₄ Reduction

-

Preparation: Dissolve 3-(trifluoromethyl)cyclobutan-1-one (1.0 equiv) in anhydrous MeOH (0.5 M concentration). Cool to 0 °C under N₂ atmosphere.

-

Addition: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Avoid bulk addition to prevent exotherms that erode diastereoselectivity.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄) or GC-MS.

-

Quench: Quench carefully with sat. NH₄Cl solution.

-

Extraction: Remove MeOH under reduced pressure. Extract aqueous residue with Et₂O (3x).

-

Purification: Dry organics over MgSO₄, filter, and concentrate. If dr < 95:5, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Expected Yield: 90-95% Selectivity: >90% cis

Workflow B: Isomerization to trans-3-(Trifluoromethyl)cyclobutan-1-ol

Mechanism: The Mitsunobu reaction effects a complete stereochemical inversion via an SN2 mechanism. The cis-alcohol is activated by a phosphonium species and displaced by a carboxylate nucleophile from the opposite face (inversion), yielding the trans-ester. Subsequent hydrolysis releases the trans-alcohol.[1]

Protocol 1.2: Mitsunobu Inversion

Step 1: Esterification with Inversion

-

Reagents: Charge a flask with cis-3-(trifluoromethyl)cyclobutan-1-ol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv).

-

Solvent: Dissolve in anhydrous THF (0.3 M). Cool to 0 °C.

-

Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Incubation: Stir at 0 °C for 30 mins, then warm to RT and stir overnight (12-16 h).

-

Workup: Concentrate THF. Triturate the residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

-

Intermediate Isolation: Concentrate filtrate and purify the trans-ester via column chromatography. (Note: p-Nitrobenzoate esters crystallize well, aiding purification).

Step 2: Hydrolysis to trans-Alcohol [1]

-

Hydrolysis: Dissolve the trans-ester in MeOH/THF (1:1). Add LiOH (2.0 equiv, 1M aq. solution).

-

Reaction: Stir at RT for 2-4 hours.

-

Workup: Dilute with water, extract with Et₂O. Wash organics with brine.

-

Final Purification: Flash chromatography (SiO₂, low boiling point solvent like Pentane/Et₂O is recommended if the alcohol is volatile).

Global Yield (2 steps): 70-80% Selectivity: >98% trans (controlled by SN2 specificity)

Workflow C: Resetting Stereochemistry (Trans → Cis)

If the trans-isomer is obtained inadvertently or needs to be recycled, it cannot be directly isomerized back to cis easily. It must be oxidized to the ketone and re-reduced.

-

Oxidation: Treat trans-alcohol with Dess-Martin Periodinane (1.2 equiv) in DCM to regenerate 3-(trifluoromethyl)cyclobutan-1-one.

-

Reduction: Apply Protocol 1.1 to regenerate the cis-alcohol.

Visualized Pathways

The following diagram illustrates the stereochemical interrelationships and the specific reagents required to traverse the energy landscape between isomers.

Figure 1: Stereodivergent synthesis workflow. The cycle allows access to both isomers starting from the common ketone precursor.

Analytical Validation (Self-Validating Protocols)

To ensure the success of the isomerization, specific NMR signatures must be monitored.

¹H NMR Diagnostics (CDCl₃, 400 MHz)

The methine proton at C1 (H-1) exhibits distinct coupling patterns due to the fixed geometry of the ring.

-

cis-Isomer: The H-1 proton is pseudo-axial. It typically appears as a quintet or broad multiplet further upfield (shielded) compared to the trans isomer.

-

Diagnostic: Look for

Hz couplings with adjacent methylene protons.

-

-

trans-Isomer: The H-1 proton is pseudo-equatorial. It typically resonates downfield (deshielded) relative to the cis isomer.

-

Diagnostic: Often appears as a sharper triplet of triplets or similar pattern depending on resolution.

-

¹⁹F NMR

The trifluoromethyl group is a sensitive probe for stereochemical environment.

-

Shift Difference: While subtle, the -CF₃ signal will show a chemical shift difference (

ppm) between isomers. -

Validation: Run the crude reaction mixture by ¹⁹F NMR before purification to accurately quantify the Diastereomeric Ratio (dr).

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones. Source: ResearchGate / J. Org. Chem. Validation of hydride reduction selectivity favoring cis-isomers in 3-substituted cyclobutanes.

-

Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal Standard protocols for alcohol inversion using DEAD/PPh3.

-

Synthesis of CF3-Cyclobutanes and Bioisosteric Evaluation. Source: NIH / PubMed Central Context on the synthesis and utility of trifluoromethyl-cyclobutanes in drug discovery.

-

Thermodynamic Stability of Cyclobutane Derivatives. Source: BenchChem Technical Notes Conformational analysis of 1,3-disubstituted cyclobutanes.

Sources

- 1. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]

- 2. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

Physicochemical Profiling of Fluorinated Cyclobutane Alcohols: A Technical Guide for Medicinal Chemistry

Executive Summary

Fluorinated cyclobutane alcohols, particularly 3,3-difluorocyclobutanol , represent a high-value motif in modern drug discovery. They serve as strategic bioisosteres, offering a unique combination of conformational restriction, metabolic stability, and modulated polarity. This guide analyzes the physicochemical drivers behind these properties, providing a roadmap for their integration into lead optimization campaigns.

Structural Dynamics & Conformational Analysis

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing methylene hydrogens. The introduction of fluorine atoms at the C3 position fundamentally alters this energy landscape.

The "Fluorine Effect" on Ring Pucker